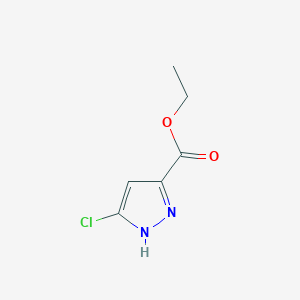

ethyl 3-chloro-1H-pyrazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRAGHWFXPRSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Chloro-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications

Forward

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, serving as a privileged scaffold in numerous approved drugs and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point for the design of targeted therapeutic agents and potent crop protection products. This guide delves into a specific, yet underexplored member of this family: Ethyl 3-chloro-1H-pyrazole-5-carboxylate .

While direct experimental data for this precise molecule is scarce in public literature, this document serves as a comprehensive technical guide by leveraging established principles of pyrazole chemistry. We will present a plausible synthetic pathway, predict its fundamental physicochemical properties, and explore its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.

Core Molecular Profile

This compound is a heterocyclic compound featuring a five-membered pyrazole ring. The key functional groups that dictate its chemical behavior are:

-

A chloro-substituent at the C3 position, which acts as a key site for nucleophilic substitution.

-

An ethyl ester at the C5 position, providing a handle for derivatization into amides, carboxylic acids, or other functional groups.

-

A protonated nitrogen (1H) , which allows for N-alkylation, N-arylation, and other modifications to modulate the molecule's properties.

These features make it a trifunctional building block with significant potential for creating diverse molecular libraries.

Physicochemical & Structural Data

Given the absence of experimentally verified data for the target molecule, the following table presents a combination of predicted properties and data from its close isomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, for comparative purposes. Note: These values should be used as estimations.

| Property | Predicted/Comparative Value | Source/Notes |

| Molecular Formula | C₆H₇ClN₂O₂ | (Calculated) |

| Molecular Weight | 174.59 g/mol | (Calculated) |

| IUPAC Name | This compound | (Standard) |

| CAS Number | Not Assigned | (Based on literature search) |

| Appearance | White to off-white solid | (Predicted based on analogs) |

| Melting Point | 164 °C | [Data for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2] |

| Boiling Point | 339.5±42.0 °C | [Predicted for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2] |

| Density | 1.40±0.1 g/cm³ | [Predicted for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2] |

| Solubility | Soluble in organic solvents like methanol, dichloromethane. | [Based on analogs like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate][3] |

Proposed Synthesis Pathway

Our proposed synthesis begins with the Claisen condensation of diethyl oxalate and ethyl acetate to form diethyl 2-oxobutanedioate, which is then cyclized with hydrazine, followed by a dehydroxy-chlorination step.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (Intermediate I2)

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂), add a mixture of diethyl oxalate and ethyl acetate dropwise at 0-5 °C.

-

Claisen Condensation: Allow the reaction to stir at room temperature for 12-16 hours. The formation of the sodium salt of diethyl 2-oxobutanedioate (I1) will occur.

-

Cyclization: Cool the reaction mixture again to 0-5 °C. Add a solution of hydrazine hydrate in ethanol dropwise.

-

Acidification & Isolation: After stirring for 4-6 hours, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. The resulting solid, ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (I2), is collected by filtration, washed with cold water, and dried.

Causality: The Claisen condensation is a classic method for forming C-C bonds and generating the required 1,3-dicarbonyl moiety. The subsequent cyclization with hydrazine is a highly efficient and regioselective method for forming the pyrazole ring. Using hydrazine itself (rather than a substituted hydrazine) ensures the final product is the desired 1H-pyrazole.

Step 2: Chlorination to Yield this compound (Product P)

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend the dried ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (I2) in an excess of phosphorus oxychloride (POCl₃).

-

Dehydroxy-chlorination: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, carefully quench the reaction by pouring it onto crushed ice. The chlorine atom replaces the hydroxyl group. The resulting precipitate is the target compound.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: The pyrazole ring's "hydroxy" group at the C3 position exists in tautomeric equilibrium with the pyrazolone form. This pyrazolone is readily converted to the 3-chloro derivative using standard dehydroxy-chlorinating reagents like POCl₃. This is a widely used and reliable transformation in pyrazole chemistry.[4]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its trifunctional nature, enabling a wide array of subsequent chemical modifications.

Caption: Key reactivity sites of this compound.

-

N-H Functionalization: The acidic proton on the N1 nitrogen can be easily removed by a base, and the resulting pyrazolate anion can be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents at the N1 position. This is a common strategy to modulate lipophilicity and target engagement in drug candidates. A similar N-alkylation is described in the synthesis of related pyrazoles.[5]

-

C-Cl Displacement: The chloro group at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functionalities, including amines, thiols, and alcohols. This reaction is fundamental to building the complex pyrazole-based molecules used in pharmaceuticals and agrochemicals.

-

Ester Modification: The ethyl ester at C5 is a versatile handle.

-

Hydrolysis: It can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a key linkage in many bioactive molecules. The hydrolysis of a similar pyrazole ester is a key step in the synthesis of intermediates for insecticides like Chlorantraniliprole.[6]

-

Amidation: The ester can be directly converted to an amide by heating with an amine, often requiring a catalyst.

-

Applications in Research and Development

Substituted pyrazoles are integral to many commercial products. This compound, as a versatile intermediate, is ideally suited for the synthesis of compounds in the following areas:

-

Pharmaceuticals: The pyrazole scaffold is present in drugs for oncology (kinase inhibitors), inflammation (COX-2 inhibitors), and infectious diseases. This intermediate could be used to synthesize novel compounds for screening against various biological targets.[1] For example, the related 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is noted as a reagent for synthesizing anti-microbial compounds.[7]

-

Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole core. The specific substitution pattern of this molecule makes it a potential precursor for novel active ingredients. For instance, related pyrazole carboxylic acids are key intermediates for insecticides that act as selective activators of the ryanodine receptor.[6]

-

Material Science: Heterocyclic compounds are also explored in material science for applications in polymers and coatings, where their unique electronic properties can be leveraged.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, based on analogous structures like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the following precautions should be observed:

-

Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This safety information is based on related compounds and should be supplemented by a full risk assessment before handling.

Conclusion

This compound represents a chemical building block of significant untapped potential. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. While direct experimental data remains elusive, this guide has provided a scientifically grounded framework for its synthesis, predicted properties, and reactivity. It is our hope that this document will empower researchers and scientists to explore the utility of this compound in the ongoing quest for novel pharmaceuticals, advanced agrochemicals, and innovative materials.

References

- K. BIOTECH PVT. LTD. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IN201721001103A.

-

Meanwell, N. A. (2018). A General Strategy To Prepare Substituted 3-Bromo and 3-Chloropyrazoles. ResearchGate. Available at: [Link]

-

ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PubMed Central. Available at: [Link]

-

ChemBK. (2024). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

-

Kumar, V., & Sharma, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Available at: [Link]

Sources

- 1. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 7. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

This guide provides a comprehensive, field-proven methodology for the definitive structural elucidation of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As pyrazole synthesis is often prone to yielding regioisomers, a multi-technique, self-validating analytical workflow is not just best practice—it is essential for ensuring the scientific integrity of subsequent research and development.[1][2][3][4] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to apply these principles to other novel molecules.

Foundational Strategy: Synthesis and the Regioisomer Challenge

The synthesis of substituted pyrazoles, such as the target compound, typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] A common pathway to this compound involves the reaction of hydrazine with a suitable β-keto ester precursor.

However, the use of an unsymmetrical dicarbonyl precursor introduces the critical challenge of regioselectivity. The reaction can potentially yield two distinct regioisomers:

-

This compound (Target Isomer)

-

Ethyl 5-chloro-1H-pyrazole-3-carboxylate (Potential Regioisomeric Impurity)

Unambiguous differentiation between these two structures is the central goal of the elucidation process. Therefore, obtaining a highly purified sample is the mandatory first step before any analytical characterization is undertaken.

Experimental Protocol: Synthesis and Purification

A generalized synthetic approach is outlined below. Note: This protocol is illustrative; specific reaction conditions may require optimization.

-

Reaction Setup: To a solution of diethyl 2-chloro-3-oxosuccinate in ethanol at 0°C, add one molar equivalent of hydrazine hydrate dropwise.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved via silica gel column chromatography to isolate the desired regioisomer. Purity is confirmed by High-Performance Liquid Chromatography (HPLC).

The Elucidation Workflow: An Integrated Spectroscopic Approach

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Causality: Mass spectrometry is the first crucial step. High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Furthermore, for halogenated compounds, the isotopic distribution pattern is a definitive diagnostic tool.[11][12][13]

Experimental Protocol

-

Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via LC.

-

Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Data Interpretation

The key validation for this compound is the characteristic isotopic signature of a single chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[12][13]

| Ion | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Relative Intensity Ratio | Information Provided |

| [M+H]⁺ | 191.0323 | 193.0294 | ~3:1 | Confirms molecular weight and formula (C₆H₈ClN₂O₂). |

| [M-OC₂H₅+H]⁺ | 146.0007 | 147.9978 | ~3:1 | Indicates fragmentation of the ethyl ester group. |

| Caption: Expected HRMS data for this compound. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the proposed structure.[14][15] The presence or absence of characteristic absorption bands serves as a quick quality check and corroborates the molecular formula determined by MS.

Experimental Protocol

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the purified solid is placed directly onto the ATR crystal.

Data Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-3400 (broad) | N-H stretch | Pyrazole N-H |

| 2980-3000 | C-H stretch (sp³) | Ethyl group C-H |

| ~1725 | C=O stretch | Ester carbonyl |

| ~1560 | C=N stretch | Pyrazole ring |

| ~1250 | C-O stretch | Ester C-O |

| 750-800 | C-Cl stretch | Carbon-Chlorine bond |

| Caption: Characteristic IR absorption bands for the target molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[16] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete and unambiguous assignment of every proton and carbon, which is essential for differentiating the 3-chloro and 5-chloro regioisomers.

Experimental Protocol

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Experiments: Standard ¹H, ¹³C{¹H}, HSQC, and HMBC experiments should be performed.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~13.5 (broad) | Singlet | 1H | Pyrazole NH |

| b | ~6.8 | Singlet | 1H | Pyrazole C4-H |

| c | ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| d | ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| Caption: Predicted ¹H NMR assignments for this compound. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C =O (Ester) |

| ~145 | C 3-Cl |

| ~138 | C 5 |

| ~105 | C 4 |

| ~61 | -O-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

| Caption: Predicted ¹³C NMR assignments for the target molecule. |

2D NMR: Solving the Regioisomer Puzzle

While 1D NMR suggests the correct framework, 2D NMR provides the definitive proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to distinguishing the 3-chloro from the 5-chloro isomer. It detects correlations between protons and carbons that are typically 2 or 3 bonds apart.

Caption: Key HMBC correlations confirming the structure.

The Decisive Correlation: For the 3-chloro isomer, a crucial 3-bond correlation (³J ) will be observed between the protons of the ethyl group's methylene (-O-CH₂ -) and the pyrazole ring's C5 carbon. Conversely, for the 5-chloro isomer, this correlation would be to the C3 carbon. The presence of the (c) -> C5 correlation is unambiguous proof for the assigned structure of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple spectroscopic techniques. By following the workflow outlined in this guide—starting with mass spectrometry to establish the molecular formula, proceeding to IR spectroscopy to identify functional groups, and culminating in a comprehensive set of 1D and 2D NMR experiments—a researcher can build a self-validating and irrefutable case for the final structure. The HMBC experiment, in particular, serves as the ultimate arbiter in solving the critical challenge of regioisomerism inherent in pyrazole chemistry. This rigorous approach ensures the foundational scientific integrity required for any subsequent application, from drug discovery to materials science.

References

-

Solan, G. A., et al. (2017). "Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols". Organometallics. Available at: [Link]

-

Luque, C., et al. (2011). "Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres". Inorganica Chimica Acta. Available at: [Link]

-

Scribd. (n.d.). "Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis". Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). "A vibrational assignment for pyrazole". RSC Publishing. Available at: [Link]

-

UAB Barcelona. (n.d.). "Preparation, separation and characterization of two pyrazolic regioisomers of high purity". Available at: [Link]

-

Aggarwal, N., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules. Available at: [Link]

-

Bhandari, S. V., et al. (2009). "Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition". PubMed. Available at: [Link]

-

ResearchGate. (n.d.). "FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...". Available at: [Link]

-

MDPI. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review". Available at: [Link]

-

ResearchGate. (2024). "(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives". Available at: [Link]

-

YouTube. (2019). "synthesis of pyrazoles". Available at: [Link]

-

Chemical Methodologies. (2022). "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide". Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives". Available at: [Link]

- Patents. (n.d.). "SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID".

-

The Royal Society of Chemistry. (n.d.). "Supporting Information". Available at: [Link]

-

ResearchGate. (n.d.). "IR spectral data of Pyrazoline derivatives (1-6)". Available at: [Link]

-

National Institutes of Health (NIH). (2022). "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives". Available at: [Link]

-

Intertek. (n.d.). "Molecular Structure Characterisation and Structural Elucidation". Available at: [Link]

-

SpectraBase. (n.d.). "ethyl 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate". Available at: [Link]

-

SpectraBase. (n.d.). "ethyl 3-[(2-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate". Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). "Structural elucidation of compounds using different types of spectroscopic techniques". Available at: [Link]

-

Taylor & Francis. (n.d.). "Structure elucidation – Knowledge and References". Available at: [Link]

-

PubChem. (n.d.). "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid". Available at: [Link]

-

YouTube. (2013). "Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry". Available at: [Link]

- Google Patents. (n.d.). "CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester".

-

ACS Omega. (2022). "Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives". Available at: [Link]

-

PubChem. (n.d.). "Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate". Available at: [Link]

-

ResearchGate. (2018). "(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents". Available at: [Link]

-

ResearchGate. (n.d.). "Mass spectrometry of halogen-containing organic compounds". Available at: [Link]

-

Sepax. (2023). "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development". Available at: [Link]

-

ResearchGate. (n.d.). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". Available at: [Link]

-

SpringerLink. (n.d.). "5 Combination of 1H and 13C NMR Spectroscopy". Available at: [Link]

-

NIST WebBook. (n.d.). "1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester". Available at: [Link]

-

MDPI. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison". Available at: [Link]

-

Chemistry LibreTexts. (2023). "Organic Compounds Containing Halogen Atoms". Available at: [Link]

-

YouTube. (2019). "Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL". Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 4. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. jchps.com [jchps.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

The Synthetic Cornerstone: A Technical Guide to Ethyl 3-chloro-1H-pyrazole-5-carboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical overview of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The guide will cover its chemical identity, a detailed, field-proven synthetic protocol, its physicochemical properties, and its applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Nomenclature

This compound is a substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The "1H" designation indicates that the nitrogen at the 1-position is not substituted, and thus exists in tautomeric forms. This tautomerism can influence its reactivity and spectroscopic properties.

While a specific CAS number for this compound is not readily found in major chemical databases, a closely related N-substituted analog, Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , is registered under CAS Number 173841-07-1 [1]. The absence of a dedicated CAS number for the 1H-pyrazole may be due to its potential existence as a tautomeric mixture. For the purpose of this guide, we will focus on the synthesis and properties of the 1H-pyrazole structure, which is a crucial intermediate for further derivatization at the N1 position.

Table 1: Physicochemical Properties of this compound (and its N-methyl analog)

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | N/A |

| Molecular Weight | 188.59 g/mol | N/A |

| Melting Point | Not available for 1H-pyrazole. The analogous 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C.[2] | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

| Appearance | Expected to be a white to off-white solid. | N/A |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often relying on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The following protocol is a robust, multi-step procedure adapted from analogous syntheses reported in the patent literature for similar pyrazole derivatives.[3][4] This process involves the formation of a pyrazolidinone intermediate, followed by chlorination and oxidation to yield the aromatic pyrazole.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Procedure

Step 1: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl maleate dropwise at a temperature maintained below 10 °C.

-

After the addition is complete, add hydrazine hydrate dropwise, ensuring the temperature does not exceed 20 °C.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to room temperature, the pH is adjusted to 5-6 with acetic acid.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield ethyl 5-oxopyrazolidine-3-carboxylate.

Step 2: Synthesis of Ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate

-

To a stirred solution of ethyl 5-oxopyrazolidine-3-carboxylate in acetonitrile, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The mixture is carefully poured onto crushed ice, and the pH is adjusted to 8 with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

-

Purification by column chromatography on silica gel yields ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of this compound

-

To a solution of ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate in a suitable solvent such as acetonitrile or dichloromethane, add an oxidizing agent like manganese dioxide (MnO₂) or potassium persulfate.[3][4]

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton spectrum is expected to show a singlet for the pyrazole C4-H, a quartet for the ethyl ester -CH₂-, and a triplet for the ethyl ester -CH₃. The N1-H proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show signals for the two ester carbons, the three pyrazole ring carbons, and the ethyl group carbons. The C3 carbon bearing the chlorine atom will be shifted downfield.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Research and Development

Substituted pyrazoles are a cornerstone in the development of new therapeutic agents and agrochemicals due to their wide range of biological activities. This compound serves as a versatile intermediate in the synthesis of more complex molecules.

In Drug Discovery

The pyrazole scaffold is present in numerous approved drugs. The chloro and ester functionalities of the title compound provide two reactive handles for further chemical modifications, making it a valuable starting material for generating libraries of compounds for high-throughput screening.

Caption: Drug discovery workflow using the pyrazole intermediate.

In Agrochemicals

Many commercial pesticides and herbicides contain the pyrazole moiety. For instance, the insecticide Tebufenpyrad is a pyrazole carboxamide.[5] The title compound can be a precursor for the synthesis of novel agrochemicals.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. While its specific characterization data is not widely published, its synthesis can be reliably achieved through established methods for pyrazole formation. Its utility in the synthesis of biologically active compounds for both pharmaceutical and agricultural applications underscores its importance for researchers in these fields. The provided synthetic protocol and discussion of its applications aim to equip scientists with the necessary information to effectively utilize this compound in their research endeavors.

References

-

K. BIOTECH PVT. LTD., P. S. Sudhakar, P. A. Popatrao, W. P. Gorakshnath, and P. M. Sachindra, “SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID,” IN201721000978A, Jul. 13, 2018. [Online]. Available: [Link]

- U.S. Patent 2014/0309429 A1, Oct. 16, 2014. [Online].

-

"4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem." [Online]. Available: [Link]

- WIPO Patent WO2021096903A1, May 20, 2021. [Online].

-

X. Li, Y. Liu, H. Song, and B. Wang, "Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ," Research on Chemical Intermediates, vol. 42, no. 12, pp. 8059–8067, 2016. [Online]. Available: [Link]

-

K. BIOTECH PVT. LTD., "SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID," WIPO Patent Application WO/2018/131008 A1, Jul. 19, 2018. [Online]. Available: [Link]

-

M. S. Christodoulou, S. Liebing, and T. J. J. Müller, “Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps,” Beilstein J. Org. Chem., vol. 14, pp. 1948–1990, 2018. [Online]. Available: [Link]

- "Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents." [Online].

-

U. Uršič, M. S. Dolenc, and S. P. G. V., “Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase,” Molecules, vol. 25, no. 1, p. 199, Jan. 2020. [Online]. Available: [Link]

-

A. M. Shawali and S. M. El-sheikh, "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Curr. Org. Chem., vol. 24, no. 1, pp. 4–46, 2020. [Online]. Available: [Link]

-

S. Liebing, M. S. Christodoulou, and T. J. J. Müller, “Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps,” Beilstein J. Org. Chem., vol. 14, pp. 1948–1990, 2018. [Online]. Available: [Link]

-

R. M. F. Baptista, A. R. M. S. da Silva, and A. M. S. Silva, “Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles,” Molecules, vol. 26, no. 16, p. 4999, Aug. 2021. [Online]. Available: [Link]

-

Y. Zhang, Y. Wang, Y. Liu, and Y. Zhang, “Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA,” Molecules, vol. 23, no. 10, p. 2501, Sep. 2018. [Online]. Available: [Link]

-

"201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope." [Online]. Available: [Link]

-

G. Thany, A. T. G. G., and J. C. T., “Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids,” Mini-Rev. Org. Chem., vol. 11, no. 3, pp. 275–291, 2014. [Online]. Available: [Link]

-

"Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair | Request PDF - ResearchGate." [Online]. Available: [Link]

-

S. S. Honnalli, V. V. K., and P. V. K., “β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies,” Chemistry Central Journal, vol. 7, no. 1, p. 122, 2013. [Online]. Available: [Link]

-

"5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid - PubChemLite." [Online]. Available: [Link]

Sources

- 1. ethyl 5-chloro-1H-pyrazole-3-carboxylate(1378271-66-9) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. US20160052908A1 - Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-Chloro-1H-Pyrazole-5-Carboxylate: A Key Heterocyclic Building Block

Abstract: This technical guide provides a comprehensive overview of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a halogenated pyrazole derivative of significant interest to researchers in medicinal chemistry and materials science. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, and functionalized analogues like the title compound serve as crucial intermediates for synthesizing a diverse range of bioactive molecules.[1] This document details the molecular characteristics, established synthetic strategies, and key applications of this compound, offering field-proven insights for professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Properties

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| IUPAC Name | This compound |

Chemical Structure

The structural arrangement of this compound features a five-membered aromatic diazole ring, which is the core pyrazole moiety. The key substituents that dictate its reactivity and utility are a chlorine atom at the C3 position, an ethoxycarbonyl group at the C5 position, and a proton on one of the nitrogen atoms (1H-tautomer). The presence of the chloro and ester functional groups provides two distinct reaction sites for further molecular elaboration.

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The most prevalent and robust method for constructing the pyrazole ring is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2] For this compound, a suitable starting material would be a chlorinated 1,3-dicarbonyl ester.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of hydrazine with one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the final product (i.e., the position of the substituents) is a critical consideration and can be influenced by the nature of the hydrazine (substituted or unsubstituted) and the specific reaction conditions employed.[2]

Detailed Experimental Protocol: A Representative Synthesis

Objective: To synthesize a pyrazole-5-carboxylate via cyclocondensation.

Materials:

-

Ethyl 2,4-dioxovalerate (or a suitable chlorinated precursor) (1.0 eq)

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol (as solvent)

-

Acetic acid (catalytic amount)

-

Ethyl acetate (for extraction)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄

-

Deionized water

Procedure:

-

A solution of the 1,3-dicarbonyl starting material (1.0 eq) is prepared in a mixture of ethanol and a catalytic amount of acetic acid (e.g., 100:1 v/v).[3]

-

The solution is cooled to 0 °C in an ice bath with continuous stirring.

-

Hydrazine monohydrate (1.5 eq) is added dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours to ensure the reaction goes to completion.[3]

-

The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of NaHCO₃.[3]

-

The aqueous mixture is then extracted three times with ethyl acetate.[3]

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

-

The resulting solid can be used for subsequent reactions or purified further by recrystallization or column chromatography.

Mechanistic Workflow of Pyrazole Synthesis

The following diagram illustrates the key steps in the synthesis of a pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.

Caption: Generalized workflow for pyrazole synthesis.

Applications in Research and Development

Role as a Key Building Block in Medicinal Chemistry

The pyrazole scaffold is a highly valued structural motif in modern drug discovery, present in a wide array of approved therapeutic agents.[1] Its value stems from its ability to act as a stable, aromatic core that can be readily functionalized, and its capacity to engage in hydrogen bonding interactions with biological targets. This compound is particularly useful as it provides three points for diversification:

-

N-H site: The nitrogen atom can be alkylated or arylated to explore different substituent spaces.[4]

-

Ester group: The carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

-

Chloro group: The chlorine atom can be displaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other complex fragments.

This trifunctional nature makes it an ideal starting material for constructing libraries of novel compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes.[1]

Applications in Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have found extensive application in the agrochemical industry.[5] They are integral to the structure of many potent herbicides, insecticides, and fungicides. The specific substitution pattern on the pyrazole ring is critical for conferring selective activity against pests while maintaining safety for crops and the environment.[5] Compounds like this compound are valuable intermediates for the synthesis of new agrochemical candidates. For example, the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is noted for its use in developing herbicides.[5]

Drug Discovery Workflow Using Pyrazole Intermediates

The diagram below outlines a typical workflow in a drug discovery program where a versatile building block like this compound would be utilized.

Caption: Drug discovery workflow with pyrazole intermediates.

Spectroscopic Characterization

The definitive structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. While specific spectra for this exact isomer are not publicly available, the expected signals can be predicted based on its structure:

-

¹H NMR: One would expect to see a quartet and a triplet in the aliphatic region corresponding to the ethyl group of the ester. A singlet in the aromatic region would correspond to the proton at the C4 position of the pyrazole ring. A broad singlet, which may be exchangeable with D₂O, would be attributed to the N-H proton.

-

¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ester), the carbons of the pyrazole ring (with the carbon bearing the chlorine atom shifted downfield), and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Direct contact with skin or eyes should be avoided. For detailed safety information, consulting the material safety data sheet (MSDS) from the supplier is mandatory before handling the compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its trifunctional nature provides chemists with multiple avenues for synthetic elaboration, making it a key intermediate in the design and synthesis of novel compounds for both pharmaceutical and agrochemical applications. The well-established chemistry of the pyrazole core, combined with the reactivity of the chloro and ester substituents, ensures its continued relevance in modern chemical research and development.

References

-

IPIndia (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

-

PubChem (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link]

-

Alfa Chemical (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Available at: [Link]

- Google Patents (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

-

SpectraBase (n.d.). ethyl 3-[(2-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

-

ChemBK (2024). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Available at: [Link]

-

de la Rosa, J. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

-

Bio-protocol (2022). Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (15). Available at: [Link]

-

Conchain Biotech Co.,Ltd. (n.d.). 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. Available at: [Link]

-

PubChem (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Ge, Y., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Singh, N., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available in public databases, this guide will focus on predicted spectroscopic features based on the analysis of its chemical structure and comparison with related analogues. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Key Features

The structure of this compound consists of a five-membered pyrazole ring, a chlorine substituent at the 3-position, and an ethyl carboxylate group at the 5-position. The presence of a proton on one of the nitrogen atoms (1H-pyrazole) allows for tautomerism, although one tautomer may be more stable depending on the solvent and solid-state packing. This guide will consider the tautomer shown below for spectral predictions.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide distinct signals for the ethyl group protons, the pyrazole ring proton, and the N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~1.40 | Triplet | 3H | -CH₃ (ethyl) | The methyl protons are coupled to the two methylene protons, resulting in a triplet. |

| ~4.45 | Quartet | 2H | -CH₂- (ethyl) | The methylene protons are coupled to the three methyl protons, resulting in a quartet. |

| ~7.0-7.2 | Singlet | 1H | C4-H (pyrazole) | The proton on the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the chlorine and the ester group. |

| ~13.0-14.0 | Broad Singlet | 1H | N-H (pyrazole) | The N-H proton of the pyrazole ring is typically broad and appears at a high chemical shift due to hydrogen bonding and its acidic nature. The exact chemical shift can be highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~14.5 | -CH₃ (ethyl) | Aliphatic carbon of the ethyl group. |

| ~62.0 | -CH₂- (ethyl) | Aliphatic carbon of the ethyl group, shifted downfield due to the adjacent oxygen atom. |

| ~110.0 | C4 (pyrazole) | The carbon bearing a proton in the pyrazole ring. |

| ~140.0 | C5 (pyrazole) | The carbon attached to the ethyl carboxylate group. |

| ~148.0 | C3 (pyrazole) | The carbon attached to the chlorine atom, its chemical shift is significantly influenced by the electronegative halogen. |

| ~160.0 | C=O (ester) | The carbonyl carbon of the ethyl ester group. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3300 | Medium, Broad | N-H | Stretching |

| ~2900-3000 | Medium | C-H (aliphatic) | Stretching |

| ~1720-1740 | Strong | C=O (ester) | Stretching |

| ~1550-1620 | Medium | C=N, C=C (pyrazole ring) | Stretching |

| ~1200-1300 | Strong | C-O (ester) | Stretching |

| ~750-850 | Medium-Strong | C-Cl | Stretching |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₇ClN₂O₂. The expected molecular weight is approximately 188.59 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of about one-third of the M peak.

| m/z (predicted) | Ion | Possible Fragmentation Pathway |

| 188/190 | [M]⁺ | Molecular ion |

| 143/145 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 115/117 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

The fragmentation of pyrazole rings can be complex. A review of pyrazole fragmentation by gas chromatography coupled with mass spectrometry suggests two important processes: the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[1]

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. While experimental data is the gold standard, these well-reasoned predictions offer valuable insights for researchers working with this compound. The provided protocols outline standardized methods for obtaining high-quality data, ensuring reproducibility and reliability in experimental work. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most comprehensive and unambiguous structural confirmation.

References

-

A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

Spectroscopic studies of some 1-phenylpyrazole derivatives - RSC Publishing. Available at: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylates

Introduction: The Pyrazole Carboxylate Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives, particularly substituted pyrazole carboxylates and their carboxamide analogues, have garnered significant attention due to their broad spectrum of pharmacological activities.[5][6] This versatility stems from the pyrazole's unique structural features, which allow for diverse substitutions, leading to compounds with tailored biological activities. These activities span a wide range, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][5][6][7] This technical guide provides an in-depth exploration of the multifaceted biological potential of substituted pyrazole carboxylates, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic promise.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted pyrazole carboxylates have emerged as a promising class of antimicrobial and antifungal agents.[8][9][10]

Key Mechanisms of Action and Structure-Activity Relationships

The antimicrobial and antifungal efficacy of pyrazole carboxylates is often linked to their ability to interfere with essential cellular processes in pathogens. A significant mechanism of action for many antifungal pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[11][12][13] Inspired by commercial fungicides like fluxapyroxad, researchers have designed novel pyrazole carboxylate derivatives that exhibit potent inhibition of SDH.[11][13]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring are critical for activity. For instance, the presence of specific aryl or heterocyclic moieties can significantly enhance antifungal potency.[10][11][13] Some studies have shown that isoxazolol pyrazole carboxylates exhibit potent antifungal activity, with one derivative demonstrating a strong effect against Rhizoctonia solani with a low EC50 value of 0.37 μg/mL.[14][15] The substitution pattern on the phenyl ring attached to the pyrazole core also plays a crucial role in determining the spectrum and potency of antimicrobial activity.[8][10]

Experimental Protocol: Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol outlines a standard method for evaluating the in vitro antifungal activity of substituted pyrazole carboxylates against phytopathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds required to inhibit the mycelial growth of a target fungus.

Materials:

-

Test compounds (substituted pyrazole carboxylates)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Potato Dextrose Agar (PDA) medium

-

Target fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)[11][13]

-

Sterile petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Positive control (e.g., a commercial fungicide like fluxapyroxad or carbendazim)[11][13][14][15]

-

Negative control (DMSO)

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds and the positive control in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

-

Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Also, prepare a negative control plate with DMSO and a positive control plate. Pour the medicated PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both medicated and control plates).

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: After a defined incubation period (e.g., 48-72 hours), or when the mycelial growth in the negative control plate has reached a certain diameter, measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where 'dc' is the average diameter of the fungal colony in the negative control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.

-

-

Determination of EC50: Plot the inhibition percentage against the logarithm of the compound concentration. Use regression analysis to determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay. The negative control ensures that the solvent (DMSO) does not inhibit fungal growth, while the positive control confirms that the assay is sensitive to known antifungal agents. Reproducibility should be ensured by performing the experiment in triplicate.

Visualization of Experimental Workflow

Caption: Inhibition of Kinase Signaling by Pyrazole Carboxylates.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a hallmark of many diseases. Substituted pyrazole carboxylates have demonstrated significant anti-inflammatory properties, with some derivatives showing efficacy comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs). [1][16]

Key Mechanisms of Action and Structure-Activity Relationships

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [1][17]Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core, highlighting the importance of this scaffold in designing anti-inflammatory drugs. [16] Beyond COX inhibition, some pyrazole derivatives can modulate other inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. The structure-activity relationship in this class of compounds is well-defined, with specific substitutions on the pyrazole ring influencing both the potency and selectivity of COX inhibition. [1][17]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of substituted pyrazole carboxylates to reduce acute inflammation in a rat or mouse model.

Materials:

-

Test compounds (substituted pyrazole carboxylates)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) [16]* Carrageenan solution (1% w/v in sterile saline)

-

Wistar rats or Swiss albino mice

-

Pletysmometer or digital caliper

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific time before inducing inflammation (e.g., 30-60 minutes). The control group receives only the vehicle.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a pletysmometer or paw thickness with a digital caliper immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:

-

Inhibition (%) = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] * 100

-

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Self-Validation: The inclusion of a standard anti-inflammatory drug allows for the comparison of the test compound's efficacy. A control group receiving only the vehicle is essential to determine the baseline inflammatory response. The use of a sufficient number of animals per group and appropriate statistical analysis ensures the validity of the results.

Antiviral Activity: A New Frontier

Recent studies have begun to explore the potential of substituted pyrazole carboxylates as antiviral agents. [16][18][19][20][21]This emerging area of research holds promise for the development of novel therapeutics against a range of viral infections.

Key Mechanisms of Action and Structure-Activity Relationships

The antiviral mechanisms of pyrazole derivatives are still being elucidated but are thought to involve the inhibition of viral replication processes. For instance, some pyrazole derivatives have shown activity against Newcastle disease virus (NDV) by inhibiting virus-induced hemagglutination. [18][20]Molecular docking studies have suggested that these compounds may interact with viral proteins or host cell factors that are essential for viral entry or replication. [18][20] The structural features that contribute to antiviral activity are an active area of investigation. The presence of specific substituents, such as hydroxyquinoline scaffolds, has been shown to confer activity against a range of coronaviruses, including SARS-CoV-2. [21]

Conclusion and Future Directions

Substituted pyrazole carboxylates represent a remarkably versatile and privileged scaffold in drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications, underscore their therapeutic potential. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, is poised to deliver the next generation of innovative medicines. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic targets for this promising class of molecules.

References

-

Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040. [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry, 69(32), 9149-9159. [Link]

-

Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4383-4394. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2015). Journal of Agricultural and Food Chemistry, 63(49), 10526-10535. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Journal of Taibah University for Science, 10(6), 834-842. [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Asian Journal of Chemistry, 31(11), 2533-2536. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(22), 5439. [Link]

-

Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). Molecules, 20(3), 4383-4394. [Link]

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). Medicinal Chemistry Research, 23(11), 4749-4760. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea Preprints. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). IntechOpen. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(38), 26521-26535. [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European Journal of Medicinal Chemistry, 281, 117006. [Link]

-

Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. (2023). Morressier. [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(11), 3169. [Link]

-

Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports, 15(1), 123. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2012). Molecules, 17(11), 13302-13334. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(3), 514-528. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). Molecules, 24(12), 2269. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

-

Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers in Chemistry, 10, 915587. [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor, 1(3), 64-77. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16). [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports, 15(1), 123. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Medicinal Chemistry. [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research, 7(1), 29-35. [Link]

-

Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2-17. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]